An In-depth Technical Guide to 2-Chloro-4,6-dimethylpyridine (CAS No. 30838-93-8): A Versatile Intermediate in Modern Synthesis
An In-depth Technical Guide to 2-Chloro-4,6-dimethylpyridine (CAS No. 30838-93-8): A Versatile Intermediate in Modern Synthesis
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylpyridine, identified by CAS number 30838-93-8. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, robust synthetic protocols, characteristic reactivity, and critical applications as a building block in pharmaceutical and agrochemical industries. By synthesizing technical data with practical, field-proven insights, this guide illuminates the causality behind experimental choices and highlights the strategic importance of this versatile pyridine derivative in constructing complex molecular architectures.
Compound Identification and Physicochemical Properties
2-Chloro-4,6-dimethylpyridine is a substituted pyridine ring, a structural motif of significant interest in medicinal chemistry.[1] Its identity is unequivocally established by the Chemical Abstracts Service (CAS) registry number 30838-93-8 .[2][3] The strategic placement of the chloro-substituent at the 2-position, flanked by a methyl group at the 6-position, imparts a unique reactivity profile that is highly valuable for synthetic chemists.
Caption: Chemical structure of 2-Chloro-4,6-dimethylpyridine.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 30838-93-8 | [2][3][4] |
| IUPAC Name | 2-chloro-4,6-dimethylpyridine | [4][5] |
| Molecular Formula | C₇H₈ClN | [3][4][6] |
| SMILES | CC1=CC(C)=NC(Cl)=C1 | [4] |
| InChI Key | COVGXNSRDOYAJD-UHFFFAOYSA-N |[4] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 141.60 g/mol | [4][5] |
| Appearance | Colorless to slightly yellow liquid | [6] |
| Boiling Point | 157-159 °C / 208.1 °C (Predicted) | [6] |
| Density | ~1.113 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ether, alcohol) |[6] |
Synthesis Protocol: From Amine to Chloride
The conversion of a 2-aminopyridine to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. While various methods exist, a robust and scalable approach involves a modified Sandmeyer-type reaction. This process hinges on the in situ formation of a diazonium salt from the corresponding amine, followed by its displacement with a chloride ion. This pathway is favored over direct chlorination, which would lack regioselectivity and lead to a complex mixture of products.
The protocol described below starts from 2-Amino-4,6-dimethylpyridine. The choice of an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) in a non-aqueous acidic medium like methanolic HCl provides a controlled generation of the nitrosating agent, minimizing side reactions often encountered in aqueous diazotizations.[7]
Caption: Generalized workflow for the synthesis of 2-Chloro-4,6-dimethylpyridine.
Experimental Protocol: Diazotization-Chlorination
-
Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).
-
Reaction Medium: Charge the flask with anhydrous methanol. Cool the solvent to 0 °C in an ice-water bath.
-
Amine Salt Formation: Add 2-Amino-4,6-dimethylpyridine (1.0 equiv) to the cold methanol. Bubble dry hydrogen chloride gas through the solution until saturation is achieved, ensuring the internal temperature does not exceed 10 °C. The formation of the ammonium chloride salt will be observed as a slurry.
-
Diazotization: While maintaining the temperature between 0-5 °C, add an alkyl nitrite (e.g., tert-butyl nitrite, 1.2 equiv) dropwise via the dropping funnel over 30-45 minutes. Vigorous stirring is essential. Effervescence (N₂ gas evolution) will be observed.
-
Causality Insight: Slow, controlled addition of the nitrite at low temperature is critical to prevent runaway decomposition of the diazonium intermediate and to minimize the formation of phenolic byproducts.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm slowly to room temperature over 2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-Chloro-4,6-dimethylpyridine as a clear to pale yellow liquid.
Reactivity and Strategic Applications in Drug Development
The utility of 2-Chloro-4,6-dimethylpyridine stems from the reactivity of the C2-chloro substituent. The pyridine ring is electron-deficient, which makes the chlorine atom susceptible to displacement by nucleophiles (Nucleophilic Aromatic Substitution, SNAr) and an excellent partner in palladium-catalyzed cross-coupling reactions.[8] This dual reactivity makes it a powerful scaffold for building molecular diversity. The presence of chlorine in a molecule is a well-established strategy in drug design, often enhancing binding affinity or modifying metabolic stability.[9][10]
Key Reaction Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the ring nitrogen facilitates the attack of nucleophiles (e.g., amines, alcohols, thiols) at the C2 position, displacing the chloride.[11] This is a direct and efficient method for forging C-N, C-O, and C-S bonds, which are ubiquitous in pharmaceutical agents.
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings are highly effective at the C2 position.[8] Although chloroarenes are generally less reactive than their bromo or iodo counterparts in the initial oxidative addition step, modern palladium catalysts with specialized ligands enable high-efficiency couplings.[8] This allows for the construction of complex biaryl systems and other C-C or C-N bonds central to many drug scaffolds.
Caption: Role of 2-Chloro-4,6-dimethylpyridine as a versatile synthetic intermediate.
As an intermediate, this compound is used in the synthesis of more complex molecules in pharmaceuticals and agrochemicals.[4] For instance, substituted chloropyridines are precursors to pyrrolopyridine inhibitors and other scaffolds used to target kinases and metalloproteinases in disease treatment.[12]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 2-Chloro-4,6-dimethylpyridine is imperative to ensure laboratory safety. The primary hazards are associated with irritation and acute toxicity upon exposure.[5][13]
Table 3: GHS Hazard Identification
| Hazard Code | Description | Class | Source(s) |
|---|---|---|---|
| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) | [5] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation | [5][13] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation | [5][13] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |[5] |
Recommended Procedures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[13][14]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of vapors. Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
References
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2-Chloro-4,6-Dimethyl Pyridine - ChemBK. (2024). ChemBK. [Link]
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2-Chloro-4,6-dimethylpyridine | C7H8ClN | CID 12508378 - PubChem. (n.d.). PubChem. [Link]
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
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2,6-dimethylpyridine - Organic Syntheses. (n.d.). Organic Syntheses. [Link]
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EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.). [Link]
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2-Chloro-4,6-dimethylpyrimidine - SpectraBase. (n.d.). SpectraBase. [Link]
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2-Chloro-4,6-dimethylpyrimidine | C6H7ClN2 | CID 20550 - PubChem. (n.d.). PubChem. [Link]
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Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (n.d.). PubMed. [Link]
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Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... - RSC Publishing. (n.d.). RSC Publishing. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). PubMed Central. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery - Drug Hunter. (2024). Drug Hunter. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline... - PubMed Central. (n.d.). PubMed Central. [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (n.d.). MDPI. [Link]
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